molecular formula C9H9BrO3 B2458094 3-Bromo-2-methoxy-6-methylbenzoic acid CAS No. 681467-88-9

3-Bromo-2-methoxy-6-methylbenzoic acid

Cat. No.: B2458094
CAS No.: 681467-88-9
M. Wt: 245.072
InChI Key: APOARSSCSJLLOD-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-methylbenzoic acid is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a disubstituted benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO3/c1-5-6 (10)3-4-7 (13-2)8 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) and the InChI key is PZXLGCIJEFUSLH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The melting point of this compound is 162-163 °C . The predicted boiling point is 347.8±42.0 °C and the predicted density is 1.546±0.06 g/cm3 . The predicted pKa is 3.35±0.31 .

Scientific Research Applications

1. Derivation from Natural Sources

One of the scientific research applications of 3-Bromo-2-methoxy-6-methylbenzoic acid involves its derivation from natural sources. Zhao et al. (2004) isolated a known bromophenol derivative, 3-bromo-5-hydroxy-4-methoxybenzoic acid, from the red alga Rhodomela confervoides. This study highlights the natural occurrence and isolation of related bromophenol compounds, which can be foundational for further research into their applications (Zhao et al., 2004).

2. Antioxidant Activities

Another significant application is in the investigation of antioxidant properties. Li et al. (2011) identified various bromophenol derivatives from the marine red alga Rhodomela confervoides, which were evaluated for their free radical scavenging activity. These compounds exhibited potent antioxidant activities, suggesting potential applications in preventing oxidative deterioration of food and other materials (Li et al., 2011).

3. Chemical Synthesis and Modification

The compound is also pertinent in chemical synthesis and modification. Ji Ya-fei (2009) synthesized Metrafenone from 5-bromo-2-methoxy-6-methylbenzoic acid, showcasing its utility as a precursor in chemical synthesis (Ji Ya-fei, 2009). Additionally, Pişkin et al. (2020) explored the use of related bromophenol derivatives in the synthesis of zinc phthalocyanine, which is significant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

4. Computational Chemistry Studies

In computational chemistry, Arsyad et al. (2021) used semi-empirical methods to study the stability and reactivity of compounds related to this compound. This research aids in understanding the properties and potential applications of such compounds in various fields (Arsyad et al., 2021).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Properties

IUPAC Name

3-bromo-2-methoxy-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOARSSCSJLLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681467-88-9
Record name 3-bromo-2-methoxy-6-methylbenzoic acid
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